8-(3,5-dimethylphenyl)-1-methyl-3-(4-methylbenzyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione
Description
This compound belongs to the imidazo[2,1-f]purine-2,4-dione class, characterized by a fused imidazole-purine core with a 7,8-dihydro configuration. Key structural features include:
- Position 1: A methyl group, contributing to steric stabilization and metabolic resistance.
- Position 3: A 4-methylbenzyl moiety, which may influence receptor selectivity and binding kinetics.
Properties
IUPAC Name |
6-(3,5-dimethylphenyl)-4-methyl-2-[(4-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O2/c1-15-5-7-18(8-6-15)14-29-22(30)20-21(26(4)24(29)31)25-23-27(9-10-28(20)23)19-12-16(2)11-17(3)13-19/h5-8,11-13H,9-10,14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEBFTRNUSHQGNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=C(N=C4N3CCN4C5=CC(=CC(=C5)C)C)N(C2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-(3,5-dimethylphenyl)-1-methyl-3-(4-methylbenzyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione is part of the imidazopyridine family and has garnered attention for its potential biological activities. This article explores its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C20H24N4O2
- Molecular Weight : 352.43 g/mol
- IUPAC Name : this compound
Antidepressant and Anxiolytic Effects
Recent studies have indicated that derivatives of imidazo[2,1-f]purine compounds exhibit significant antidepressant and anxiolytic properties. For instance, a compound structurally related to the one was evaluated for its affinity for serotonin receptors (5-HT1A and 5-HT7) and phosphodiesterase (PDE) inhibition. The results showed that these compounds could act as potential antidepressants with notable efficacy in animal models.
Key Findings:
- Serotonin Receptor Affinity : The compound demonstrated a strong binding affinity to serotonin receptors, which is crucial for mood regulation .
- PDE Inhibition : It exhibited weak inhibitory activity against PDE4B and PDE10A enzymes, which are involved in the breakdown of cyclic nucleotides important for cellular signaling pathways related to mood disorders .
The proposed mechanism for the antidepressant effects of this compound involves modulation of serotonin levels in the brain. By acting as a mixed ligand at serotonin receptors and inhibiting phosphodiesterase enzymes, it enhances serotonergic neurotransmission.
Study 1: Pharmacological Evaluation
In a study assessing various imidazo[2,1-f]purine derivatives, a compound similar to this compound was tested in the forced swim test (FST) in mice. The results indicated that this compound significantly reduced immobility time compared to control groups, suggesting potent antidepressant-like effects .
Study 2: Lipophilicity and Metabolic Stability
Another critical study focused on the lipophilicity and metabolic stability of this class of compounds using micellar electrokinetic chromatography (MEKC). The findings revealed favorable pharmacokinetic properties that support oral bioavailability and metabolic stability in vivo .
Comparative Analysis with Related Compounds
| Compound Name | Structure | Antidepressant Activity | PDE Inhibition |
|---|---|---|---|
| Compound A | Structure A | Moderate | Weak |
| Compound B | Structure B | High | Moderate |
| This compound | Structure C | High | Weak |
Scientific Research Applications
Medicinal Chemistry
The compound is primarily explored for its potential as a lead molecule in drug discovery:
- Anticancer Activity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against various cancer cell lines. Its unique structure allows it to interact with specific molecular targets involved in cancer progression.
- Antimicrobial Properties : Research has shown that derivatives of imidazo[2,1-f]purines can possess antimicrobial activity. This compound is being investigated for its efficacy against bacterial and fungal pathogens.
Biological Studies
The biological mechanisms of this compound are under investigation:
- Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders.
- Receptor Modulation : Its ability to bind to various receptors makes it a candidate for studies related to neurological disorders.
Chemical Synthesis
In synthetic organic chemistry, this compound serves as a building block for developing more complex molecules:
- Synthesis of Analogues : Researchers utilize this compound as a precursor to synthesize analogues with modified properties that may enhance biological activity or reduce toxicity.
Case Studies
Several case studies highlight the applications and potential of this compound:
-
Study on Anticancer Activity :
- Researchers synthesized derivatives of the compound and tested their cytotoxicity against breast cancer cell lines. Results indicated that certain modifications increased potency by enhancing cellular uptake and target affinity.
-
Antimicrobial Screening :
- A series of tests were conducted to evaluate the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. The findings suggested significant activity against resistant strains, warranting further exploration into its mechanism of action.
-
Enzyme Inhibition Assays :
- In vitro assays demonstrated that the compound could inhibit key enzymes involved in nucleotide metabolism. This inhibition was associated with reduced proliferation in cancer cells, suggesting a dual mechanism of action.
Comparison with Similar Compounds
Table 1: Substituent Comparison of Imidazo[2,1-f]Purine Derivatives
Key Observations:
Position 8 Variations: The target compound’s 3,5-dimethylphenyl group provides a rigid, planar aromatic system, favoring hydrophobic interactions. In contrast, Compound 5 () has a dihydroisoquinolinylbutyl chain, enabling hydrogen bonding and enhanced receptor specificity .
Substituent Effects on Solubility and Metabolism :
- The 4-methylbenzyl group at position 3 in the target compound may reduce metabolic clearance compared to simpler methyl substituents (e.g., ).
- The methoxy group in ’s substituent improves aqueous solubility, a feature absent in the target compound .
Biological Activity Trends: Compounds with extended alkyl or aromatic substituents (e.g., dihydroisoquinolinyl in ) show higher receptor affinity, suggesting the target compound’s 3,5-dimethylphenyl group could balance lipophilicity and target engagement .
Functional Group Impact on Enzyme Inhibition
Imidazo[2,1-f]purine derivatives often target phosphodiesterases (PDEs) and neurotransmitter receptors. For example:
- Compound 5 (): Inhibits PDE4B1 (IC₅₀ ~50 nM) and PDE10A (IC₅₀ ~120 nM), attributed to its dihydroisoquinolinylbutyl group’s interactions with catalytic domains .
- Target Compound: The absence of polar groups (e.g., methoxy or amino) may limit PDE inhibition but enhance blood-brain barrier penetration.
Q & A
Basic: What spectroscopic and analytical methods are recommended for confirming the structure of this compound?
Methodological Answer:
The compound’s structure can be confirmed using a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), infrared (IR) spectroscopy, and high-resolution mass spectrometry (HRMS). For example:
- ¹H NMR identifies protons in the imidazo-purine core and substituents (e.g., methyl groups at 3,5-dimethylphenyl and 4-methylbenzyl) via chemical shifts and splitting patterns .
- ¹³C NMR resolves carbon environments, such as carbonyl groups in the dione moiety and aromatic carbons .
- HRMS validates the molecular formula by matching calculated and observed mass-to-charge ratios (e.g., [M+H]⁺ or [M+Na]⁺) with <1 ppm error .
Additional techniques like X-ray crystallography or UV-Vis spectroscopy may resolve ambiguities in regiochemistry or electronic properties .
Basic: What synthetic strategies are documented for imidazo[2,1-f]purine-dione derivatives?
Methodological Answer:
Synthesis typically involves multi-step protocols:
Core Formation : Cyclocondensation of substituted purines with imidazole precursors under controlled conditions (e.g., refluxing in anhydrous DMF with catalysts like K₂CO₃) .
Functionalization : Alkylation or benzylation at the N3 position using 4-methylbenzyl chloride in the presence of a base (e.g., NaH) .
Purification : Column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol to isolate the product .
Key challenges include avoiding side reactions at the purine N7/N9 positions, which require precise temperature and stoichiometric control .
Advanced: How can computational chemistry optimize the synthesis of this compound?
Methodological Answer:
Computational methods reduce trial-and-error experimentation:
- Reaction Path Search : Quantum chemical calculations (e.g., DFT) model transition states to predict regioselectivity in alkylation or cyclization steps .
- Solvent Optimization : COSMO-RS simulations identify solvents that maximize yield by stabilizing intermediates (e.g., DMF vs. THF) .
- Machine Learning : Training models on existing imidazo-purine synthesis data (e.g., reaction time, temperature, yields) to recommend optimal conditions .
For example, ICReDD’s integrated computational-experimental workflows have reduced reaction development time by 40–60% in similar heterocyclic systems .
Advanced: How to resolve contradictions between spectroscopic data and crystallographic results?
Methodological Answer:
Conflicts (e.g., unexpected NMR shifts vs. X-ray data) require systematic analysis:
Dynamic Effects : Variable-temperature NMR assesses conformational flexibility (e.g., ring puckering in the dihydroimidazo core) .
Tautomerism Studies : DFT calculations predict dominant tautomers in solution vs. solid state .
Statistical Validation : Use factorial design (e.g., 2^k factorial experiments) to test hypotheses about solvent polarity or pH effects on spectral outcomes .
For instance, conflicting NOE correlations might arise from rapid interconversion of rotamers, which can be slowed using low-temperature NMR .
Advanced: What experimental designs are effective for studying the compound’s biological activity?
Methodological Answer:
To evaluate bioactivity (e.g., enzyme inhibition):
Dose-Response Assays : Use a 3 × 3 matrix design to test multiple concentrations and incubation times, minimizing resource use while maximizing data robustness .
Control Groups : Include structurally similar analogs (e.g., 8-substituted imidazo-purines) to isolate the impact of 3,5-dimethylphenyl and 4-methylbenzyl groups .
High-Throughput Screening (HTS) : Pair with LC-MS/MS for rapid metabolite profiling, ensuring activity is not confounded by off-target effects .
For example, PubChem-based protocols recommend using Chromolith HPLC columns for high-resolution separation of biological samples .
Advanced: How to analyze regioselectivity in substitutions on the imidazo-purine core?
Methodological Answer:
Regioselectivity is influenced by electronic and steric factors:
Electrostatic Potential Maps : Visualize electron density (via DFT) to predict nucleophilic/electrophilic sites .
Isotopic Labeling : Track ¹³C-labeled intermediates to confirm substitution patterns (e.g., benzylation at N3 vs. N1) .
Competition Experiments : React the core with equimolar competing electrophiles (e.g., benzyl vs. allyl halides) under standardized conditions .
For example, steric hindrance from the 4-methylbenzyl group may direct substitutions to the less hindered N7 position .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
